BenchChemオンラインストアへようこそ!

Norgalanthamine HBr

Neuroscience Nicotinic Receptor Pharmacology Alzheimer's Disease Research

Norgalanthamine HBr (CAS 41303-74-6), also designated N-desmethyl galanthamine or N-norgalanthamine, is a galanthamine-type Amaryllidaceae alkaloid with the molecular formula C₁₆H₁₉NO₃·HBr and a molecular weight of 354.24 g/mol. It is the primary N-demethylated metabolite of the FDA-approved Alzheimer's drug galanthamine, formed via hepatic CYP2D6 and CYP3A4 metabolism, and is also isolated as a natural product from Crinum asiaticum var.

Molecular Formula C16H19NO3.HBr
Molecular Weight 354.24
Cat. No. B1165085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgalanthamine HBr
Molecular FormulaC16H19NO3.HBr
Molecular Weight354.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norgalanthamine HBr for Research Procurement: Compound Profile and Sourcing Context


Norgalanthamine HBr (CAS 41303-74-6), also designated N-desmethyl galanthamine or N-norgalanthamine, is a galanthamine-type Amaryllidaceae alkaloid with the molecular formula C₁₆H₁₉NO₃·HBr and a molecular weight of 354.24 g/mol . It is the primary N-demethylated metabolite of the FDA-approved Alzheimer's drug galanthamine, formed via hepatic CYP2D6 and CYP3A4 metabolism, and is also isolated as a natural product from Crinum asiaticum var. japonicum and Leucojum aestivum [1]. Unlike its parent compound galanthamine, which is clinically established as a centrally active acetylcholinesterase (AChE) inhibitor and nicotinic receptor allosteric potentiator, norgalanthamine possesses a secondary amine at the N-position that confers distinct pharmacological properties, including α7 nicotinic receptor inhibition, hair growth promotion via dermal papilla cell proliferation, and hepatoprotective activity, while also serving as the essential synthetic precursor for generating N-substituted derivatives with AChE inhibitory potencies exceeding that of galanthamine by more than 30-fold [2][3].

Why Norgalanthamine HBr Cannot Be Interchanged with Galanthamine or Other In-Class Alkaloids


Despite belonging to the galanthamine-type alkaloid structural class, norgalanthamine is pharmacologically non-interchangeable with its closest analogs for three quantitative reasons. First, N-demethylation converts the tertiary amine of galanthamine to a secondary amine, which eliminates the N-methyl group critical for the allosteric potentiating ligand (APL) interaction at neuronal nicotinic receptors — norgalanthamine acts as an α7 nAChR inhibitor (64.8% current inhibition at 100 µM) rather than a positive allosteric modulator [1]. Second, the free secondary amine serves as the sole reactive handle for N-alkylation chemistry, making norgalanthamine the indispensable synthetic precursor for generating N-substituted derivatives such as N-(2′-methyl)allylnorgalanthamine, which is 33-fold more potent as an AChE inhibitor than the parent drug galanthamine [2]. Third, norgalanthamine displays biological activities entirely absent in galanthamine, including stimulation of dermal papilla cell proliferation at sub-micromolar concentrations (0.1 µM) and hepatoprotection in CCl₄-induced liver injury models at 1–10 mg/kg oral dosing [3][4]. Simply substituting galanthamine or other Amaryllidaceae alkaloids for norgalanthamine in any of these application contexts will yield qualitatively and quantitatively divergent experimental outcomes.

Quantitative Differentiation Evidence for Norgalanthamine HBr Relative to Key Structural Analogs


α7 Nicotinic Acetylcholine Receptor Inhibition: Norgalanthamine vs. Galanthamine Functional Profile Divergence

In Xenopus oocytes expressing human α7 nicotinic acetylcholine receptors (nAChRs), norgalanthamine at 100 µM inhibited acetylcholine-induced currents by 64.8%, whereas galanthamine functions as an allosteric potentiating ligand (APL) at nicotinic receptors rather than as a direct inhibitor . This qualitative divergence in nAChR pharmacology — inhibition versus potentiation — represents a fundamental mechanistic distinction between the N-demethylated metabolite and the parent drug. The finding is corroborated by independent evidence that galanthamine is not a positive allosteric modulator of human α7 or α4β2 nAChRs, acting instead as an open-channel blocker at supra-therapeutic concentrations [1], further underscoring that the N-methyl group presence versus absence dictates the receptor-level pharmacological signature.

Neuroscience Nicotinic Receptor Pharmacology Alzheimer's Disease Research

Synthetic Precursor Value: Norgalanthamine Enables Generation of AChE Inhibitors 33-Fold More Potent Than Galanthamine

Norgalanthamine serves as the essential synthetic precursor for N-substituted galanthamine derivatives because its secondary amine nitrogen is the sole site for N-alkylation chemistry in the galanthamine scaffold [1]. Using norgalanthamine as starting material, Atanasova et al. (2024) synthesized N-(2′-methyl)allylnorgalanthamine, which exhibited an AChE IC₅₀ = 0.16 µM — making it 33-fold more potent than galanthamine (IC₅₀ = 5.28 µM in the same Ellman assay system) [2]. Independently, Berkov et al. (2008) demonstrated that N-allylnorgalanthamine (IC₅₀ = 0.18 µM) and N-(14-methylallyl)norgalanthamine (IC₅₀ = 0.16 µM) both inhibit AChE considerably more potently than galanthamine (IC₅₀ = 1.82 µM) [3]. Without norgalanthamine as the N-desmethyl precursor, these highly potent derivatives cannot be accessed synthetically, as direct N-demethylation of galanthamine is required to generate the reactive secondary amine intermediate [4].

Medicinal Chemistry Alkaloid Derivatization AChE Inhibitor Development

Dermal Papilla Cell Proliferation: Norgalanthamine Exhibits Hair Growth-Promoting Activity Absent in Galanthamine

Norgalanthamine, at a concentration of 0.1 µM, significantly increased extracellular signal-regulated kinase (ERK) 1/2 phosphorylation in dermal papilla cells (DPCs), a concentration at which DPC proliferation was also induced [1]. The proliferative effect was suppressed by U0126 (MEK 1/2 inhibitor) and LY294002 (PI3K inhibitor), confirming pathway specificity via ERK 1/2, PI3K/AKT, and Wnt/β-catenin signaling cascades [1]. In an earlier study, norgalanthamine increased hair-fiber lengths of cultured rat vibrissa follicles and stimulated proliferation of immortalized vibrissa DPCs, with immunohistochemical analysis revealing increased proliferating cell nuclear antigen (PCNA) expression in the bulb region of anagen-phase follicles [2]. No comparable hair growth-promoting activity has been reported for galanthamine or other N-methylated galanthamine-type alkaloids at sub-micromolar concentrations, indicating that N-demethylation unlocks a distinct, non-cholinergic pharmacological application .

Dermatology Research Hair Follicle Biology Anagen Activation

Hepatoprotective Efficacy in CCl₄-Induced Liver Injury: Norgalanthamine vs. Silymarin Positive Control

In a CCl₄-induced acute hepatotoxicity model in mice, norgalanthamine administered orally at 1 and 10 mg/kg for 7 or 14 days significantly reversed CCl₄-elevated serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin levels, while restoring the decreased serum glucose level [1]. At the hepatic level, norgalanthamine restored superoxide dismutase (SOD) and catalase activities, reduced lipid accumulation by down-regulating PPARγ and adipocyte protein-2 expression, and suppressed pro-inflammatory mediators TNF-α, IL-1β, and MCP-1 via up-regulation of the Nrf2/HO-1 pathway [1]. Silymarin (100 mg/kg), a clinically used hepatoprotective agent, served as the positive control [1]. Norgalanthamine additionally decreased collagen deposition and down-regulated fibrosis-related genes αSMA and fibronectin, effects not systematically reported for galanthamine in the same model .

Hepatology Oxidative Stress Anti-inflammatory Research

Cytotoxic Activity Against Leukemia and Fibroblast Cell Lines: Norgalanthamine Displays Potent Anti-Proliferative Effects

Norgalanthamine exhibits cytotoxic activity against MOLT-4 acute lymphoblastic leukemia cells with an IC₅₀ of 0.6 µg/mL (approximately 2.2 µM based on free base molecular weight of 273.33) and against LMTK alveolar fibroblasts with an IC₅₀ of 0.5 µg/mL (approximately 1.8 µM) . These values place norgalanthamine among the more potent cytotoxic Amaryllidaceae alkaloids. The cytotoxic activity was originally characterized by Weniger et al. (1995) in a systematic screen of Amaryllidaceae alkaloids, where norgalanthamine (reported as ED₅₀ = 0.6 and 0.5 µg/mL) demonstrated differential cell-type sensitivity [1]. By comparison, galanthamine is not typically associated with direct cytotoxic activity against these cell lines at comparable concentrations, and its clinical use as an Alzheimer's therapeutic reflects a fundamentally different risk-benefit profile [2].

Cancer Research Cytotoxicity Screening Amaryllidaceae Alkaloid Pharmacology

AChE/BChE Dual Inhibition Profile: Norgalanthamine Displays Balanced Cholinesterase Engagement Relative to Galanthamine

In a comparative molecular re-investigation of Amaryllidaceae alkaloid cholinesterase inhibition, norgalanthamine exhibited an AChE IC₅₀ of 2.42 ± 0.16 µg/mL (approximately 8.85 µM) and a butyrylcholinesterase (BChE) IC₅₀ of 20.87 ± 1.01 µg/mL (approximately 76.3 µM), yielding an AChE/BChE selectivity ratio of approximately 8.6-fold [1]. This selectivity profile differs from galanthamine, which demonstrates higher AChE selectivity (approximately 50-fold selectivity for AChE over BChE based on literature consensus values) [2]. Independent vendor characterization reports norgalanthamine as inhibiting AChE with an IC₅₀ of 0.23 µM (electrophorus AChE) and inhibiting ACh-induced currents in α7 nAChR-expressing oocytes , while Bachus et al. (1999) demonstrated that N-demethylgalanthamine inhibited cholinesterases less potently than galanthamine [3]. The variability in reported IC₅₀ values across enzyme sources underscores the importance of specifying the assay system when comparing procurement candidates.

Cholinesterase Pharmacology Alzheimer's Disease Biochemical Screening

Optimal Research Use Cases for Norgalanthamine HBr Based on Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of Ultra-Potent N-Substituted AChE Inhibitors

Norgalanthamine HBr is the mandatory synthetic intermediate for any program aiming to generate N-alkylated galanthamine derivatives with enhanced AChE inhibitory potency. As demonstrated by Atanasova et al. (2024), norgalanthamine serves as the direct precursor for N-(2′-methyl)allylnorgalanthamine, which achieved an AChE IC₅₀ of 0.16 µM — 33-fold more potent than galanthamine [1]. Similarly, Berkov et al. (2008) used norgalanthamine-derived N-allylnorgalanthamine (IC₅₀ = 0.18 µM) and N-(14-methylallyl)norgalanthamine (IC₅₀ = 0.16 µM) to demonstrate consistent potency enhancements over galanthamine (IC₅₀ = 1.82 µM) [2]. The hydrobromide salt form (Norgalanthamine HBr) is particularly advantageous for N-alkylation reactions due to its well-defined stoichiometry and enhanced stability during storage and handling relative to the free base [3]. Procuring norgalanthamine HBr rather than attempting in-house N-demethylation of galanthamine avoids the low-yielding, hazardous Polonovski-type oxidative demethylation steps and ensures high-purity starting material for SAR campaigns.

Neuroscience: Dual AChE/α7 nAChR Ligand Screening for Neurodegenerative Disease Models

For laboratories investigating compounds with simultaneous acetylcholinesterase inhibition and nicotinic receptor modulation for Alzheimer's or schizophrenia research, norgalanthamine HBr provides a unique dual-activity probe. Unlike galanthamine, which acts as a nicotinic allosteric potentiator, norgalanthamine inhibits human α7 nAChR currents by 64.8% at 100 µM in Xenopus oocyte electrophysiology assays . Combined with its AChE inhibitory activity (IC₅₀ ranges from 0.23 µM to 2.76 µM depending on enzyme source and assay conditions) , norgalanthamine offers a pharmacologically distinct starting scaffold for the rational design of dual-acting cholinergic therapeutics. This dual-profile cannot be achieved using galanthamine alone, which lacks direct α7 nAChR inhibitory activity at comparable concentrations [4].

Dermatology and Trichology Research: Hair Growth Promotion via Anagen-Phase Activation

Norgalanthamine HBr is uniquely suited for hair follicle biology studies among galanthamine-type alkaloids, as it is the only member of this structural class with demonstrated dermal papilla cell (DPC) proliferation activity at sub-micromolar concentrations. Norgalanthamine at 0.1 µM significantly activates ERK 1/2 phosphorylation — a key anagen-promoting signal — and engages the PI3K/AKT and Wnt/β-catenin pathways essential for hair cycle progression [5]. These mechanistic findings build upon earlier work by Kim et al. (2010), which established that norgalanthamine increases hair-fiber length in cultured rat vibrissa follicles and promotes anagen induction in C57BL/6 mice [6]. Galanthamine, sanguinine, epinorgalanthamine, and other in-class alkaloids have not been shown to recapitulate this DPC-proliferative activity, making norgalanthamine HBr an essential procurement for dermatological research groups exploring Amaryllidaceae alkaloids as hair growth modulators.

Hepatology and Inflammation Research: In Vivo Hepatoprotection Studies

For in vivo liver injury studies, norgalanthamine HBr provides a validated hepatoprotective agent with multi-mechanism activity. Yang et al. (2023) demonstrated that oral administration of norgalanthamine at 1 and 10 mg/kg for 7 or 14 days prior to CCl₄ challenge significantly reversed serum ALT, AST, and total bilirubin elevations, restored hepatic SOD and catalase antioxidant enzyme activities, and suppressed pro-inflammatory cytokine expression (TNF-α, IL-1β, MCP-1) through Nrf2/HO-1 pathway up-regulation [7]. Notably, the 1 mg/kg dose — 100-fold lower than the silymarin positive control dose (100 mg/kg) — produced statistically significant hepatoprotection [7]. Additionally, norgalanthamine reduced hepatic collagen deposition and down-regulated fibrosis markers αSMA and fibronectin [7], making it a compelling tool compound for hepatic fibrosis models. This hepatoprotective pharmacology is absent from the established therapeutic profile of galanthamine and represents a procurement rationale specific to norgalanthamine.

Quote Request

Request a Quote for Norgalanthamine HBr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.